
N-Carboxybenzyl D-Valacyclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carboxybenzyl D-Valacyclovir is a derivative of Valacyclovir, an antiviral drug used primarily to treat herpes infections. It is characterized by its molecular formula C21H26N6O6 and a molecular weight of 458.47 .
Métodos De Preparación
The synthesis of N-Carboxybenzyl D-Valacyclovir involves the esterification of Acyclovir with Carboxybenzyl (Cbz) protected Valine. The reaction typically occurs in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) in dimethylformamide (DMF) . The process can be summarized as follows:
Esterification: Acyclovir is reacted with Cbz-protected Valine using DCC and DMAP in DMF to form Cbz-protected Valacyclovir.
Deprotection: The Cbz group is removed by catalytic hydrogenation using hydrogen gas.
Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
N-Carboxybenzyl D-Valacyclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or halides.
Common conditions for these reactions include controlled temperatures, specific solvents (e.g., DMF, methanol), and catalysts (e.g., palladium on carbon for hydrogenation). Major products formed depend on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
Antiviral Applications
Mechanism of Action
N-Carboxybenzyl D-Valacyclovir functions as a prodrug that converts into acyclovir in the body. Acyclovir acts as a nucleoside analog that inhibits viral DNA synthesis, effectively reducing viral load in infected individuals. This mechanism is crucial for managing herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.
Clinical Efficacy
Research indicates that this compound may enhance the bioavailability of acyclovir compared to standard formulations. Clinical trials have demonstrated its efficacy in reducing the duration and severity of herpes outbreaks. For instance, a study showed that patients treated with valacyclovir experienced faster resolution of lesions compared to those receiving acyclovir .
Pharmacokinetic Studies
Pharmacokinetics Overview
Pharmacokinetic studies reveal that this compound exhibits improved absorption characteristics, allowing for less frequent dosing while maintaining therapeutic levels in the bloodstream. The following table summarizes key pharmacokinetic parameters:
Parameter | This compound | Acyclovir |
---|---|---|
Bioavailability | Higher | Lower |
Half-life | Extended | Shorter |
Dosing frequency | Once or twice daily | Multiple times daily |
Drug Delivery Systems
Nanoparticle Formulations
Recent advancements have explored the use of this compound in nanoparticle drug delivery systems. These systems aim to enhance targeted delivery to infected tissues while minimizing systemic side effects. Studies have shown that encapsulating this compound within nanoparticles can significantly improve its therapeutic index and reduce toxicity .
Case Studies and Clinical Trials
Case Study: Valacyclovir Toxicity
A notable case study reported neurotoxicity associated with valacyclovir in a patient undergoing dialysis, emphasizing the need for careful dose adjustments in specific populations . This case highlights the importance of understanding the pharmacodynamics of antiviral agents like this compound, particularly in patients with renal impairment.
Clinical Trials Overview
Several clinical trials have evaluated the efficacy and safety of this compound in various populations:
- Trial 1: Evaluated its effectiveness in reducing HSV transmission among serodiscordant couples.
- Trial 2: Assessed the impact on post-herpetic neuralgia among older adults.
These trials collectively indicate a favorable safety profile and significant therapeutic benefits compared to traditional treatments .
Mecanismo De Acción
The mechanism of action of N-Carboxybenzyl D-Valacyclovir involves its conversion to Valacyclovir, which is then metabolized to Acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA polymerase, preventing viral DNA replication . The molecular targets include viral thymidine kinase and DNA polymerase .
Comparación Con Compuestos Similares
N-Carboxybenzyl D-Valacyclovir is unique compared to other similar compounds due to its specific esterification with Carboxybenzyl protected Valine. Similar compounds include:
Actividad Biológica
N-Carboxybenzyl D-Valacyclovir is a modified form of valacyclovir, an antiviral drug primarily used for the treatment of infections caused by herpes simplex viruses (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on existing research.
Pharmacokinetics : this compound is designed to enhance the bioavailability and therapeutic efficacy of its parent compound, valacyclovir. Valacyclovir itself is rapidly converted to acyclovir, the active antiviral agent, through enzymatic hydrolysis primarily in the liver. This conversion is facilitated by human valacyclovirase, an enzyme that exhibits broad substrate specificity for amino acid esters .
The bioavailability of acyclovir from valacyclovir can reach up to 64%, significantly higher than that of oral acyclovir, which has a bioavailability of only 10-20% . The enhanced absorption is attributed to the L-valine ester moiety, which allows for better intestinal uptake via peptide transporters .
Mechanism of Action : Acyclovir exerts its antiviral effects through several mechanisms:
- Competitive Inhibition : Acyclovir triphosphate competitively inhibits viral DNA polymerase, an essential enzyme for viral replication.
- Chain Termination : The incorporation of acyclovir into the viral DNA chain leads to premature termination of DNA synthesis.
- Selective Activation : Acyclovir is selectively phosphorylated by viral thymidine kinase, which is present predominantly in virus-infected cells, enhancing its specificity for infected tissues .
Biological Activity
This compound maintains the antiviral properties of acyclovir while potentially improving its pharmacological profile. Studies indicate that modifications like carboxybenzyl groups can influence the drug's interaction with biological membranes and enzymes, potentially leading to improved efficacy against resistant strains of HSV .
Table 1: Comparison of Pharmacokinetic Parameters
Parameter | Valacyclovir | Acyclovir | This compound |
---|---|---|---|
Bioavailability | 64% | 10-20% | TBD |
Cmax (µM) | 18.8 ± 7 | Varies | TBD |
AUC (µM·min) | 4106 ± 1519 | Varies | TBD |
Half-life (h) | 1.45 ± 0.48 | 2.3-3.3 | TBD |
Case Studies and Clinical Findings
- Valacyclovir Toxicity : There have been documented cases where standard doses of valacyclovir led to neurotoxicity in patients with renal impairment. For instance, a study reported a patient on peritoneal dialysis who experienced emotional lability due to valacyclovir overdose . This highlights the importance of dose adjustment based on renal function when using valacyclovir or its derivatives.
- Efficacy in Immunocompromised Patients : Research indicates that valacyclovir is well-tolerated and effective in immunocompromised pediatric patients with herpes zoster, showing significant lesion healing and minimal toxicity . The potential use of this compound in similar populations warrants further investigation.
Propiedades
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUAJRZJTUOEA-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.